1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride
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Overview
Description
1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications, making them significant in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride typically involves the reaction of indole derivatives with specific reagents under controlled conditions. One common method involves the use of monomethylamine and 1,4-dichloro-2-butanol in an ice-water bath, followed by heating and stirring to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of specialized equipment to control temperature, pressure, and reaction time to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups attached to the indole ring .
Scientific Research Applications
1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes and exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
1-methyl-3-pyrrolidin-1-ium-2-ylindole chloride stands out due to its unique chemical structure, which imparts specific biological activities and makes it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its diverse applications in different fields highlight its significance compared to other indole derivatives.
Properties
CAS No. |
63938-59-0 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
1-methyl-3-pyrrolidin-1-ium-2-ylindole;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15;/h2-3,5,7,9,12,14H,4,6,8H2,1H3;1H |
InChI Key |
NHALRSQXOLZIPN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCN3.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCC[NH2+]3.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
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